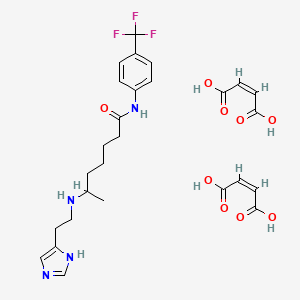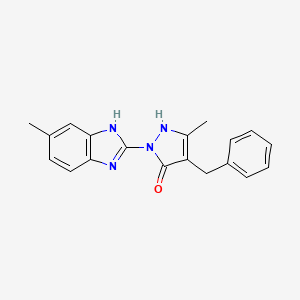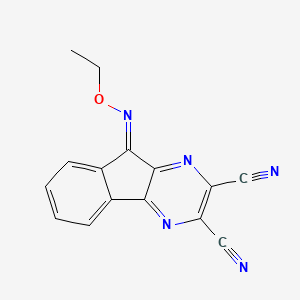
Icosabutate
Vue d'ensemble
Description
L'icosabutate est un dérivé d'acide gras nouvellement conçu, dérivé de l'acide eicosapentaénoïqueCe composé présente de puissantes activités anti-inflammatoires et antifibrotiques, ce qui en fait un candidat prometteur pour le traitement de la stéatohépatite non alcoolique et d'autres troubles lipidiques .
Mécanisme D'action
Target of Action
Icosabutate primarily targets the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR-120 . FFAR4 is a receptor highly expressed in Kupffer cells, which are specialized macrophages located in the liver . FFAR4 plays a crucial role in regulating insulin secretion, insulin resistance, and hepatic inflammation .
Mode of Action
As an oral, liver-targeted FFAR4 agonist, this compound interacts with its target by binding to FFAR4, thereby activating it . This activation has potent anti-inflammatory activity, as observed in animal models and patients with lipid disorders .
Biochemical Pathways
this compound affects multiple biochemical pathways. It regulates pivotal lipid pathways involved in hepatic inflammation and fibrosis . It also influences the metabolism of eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid . Moreover, it impacts hepatic glutathione metabolism and oxidized lipids .
Pharmacokinetics
this compound exhibits optimized absorption, distribution, and metabolism properties for targeting hepatic inflammation . Unlike unmodified fatty acids, this compound resists both incorporation into complex lipids and fatty acid β-oxidation . This results in high extracellular concentrations of non-esterified this compound, providing superior anti-inflammatory and anti-fibrotic efficacy .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It reduces inflammation and fibrosis in the liver . In patients with elevated circulating lipids, this compound treatment led to rapid reductions in markers of liver injury .
Analyse Biochimique
Biochemical Properties
Icosabutate interacts with the GPR-120 receptor, which is highly expressed in Kupffer cells . This interaction results in potent anti-inflammatory activity. This compound also signals via other pathways such as PPAR-a and the arachidonic acid cascade, contributing to its anti-inflammatory and anti-fibrotic activity .
Cellular Effects
This compound has been shown to significantly reduce relevant markers of NASH (Non-alcoholic steatohepatitis) and fibrosis in patients . It also normalizes elevated liver enzymes in dyslipidemic patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GPR-120 receptor . This interaction leads to the activation of anti-inflammatory pathways and the inhibition of pro-inflammatory pathways .
Temporal Effects in Laboratory Settings
In a 52-week, multicenter, placebo-controlled, Phase 2b study (ICONA trial), this compound was shown to significantly reduce relevant markers of NASH and fibrosis over a period of 16 weeks .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been shown to improve glucose tolerance in insulin-resistant rodent models .
Metabolic Pathways
This compound is involved in key metabolic and inflammatory pathways in the liver, including the regulation of membrane and nuclear fatty acid receptors .
Transport and Distribution
This compound is an oral drug that is liver-targeted . It is designed to overcome the inherent limitations of unmodified fatty acids as oral drugs targeting metabolic and inflammatory pathways in the liver .
Subcellular Localization
Given that it is a liver-targeted drug, it is likely that it is localized in the liver cells where it exerts its effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'icosabutate est synthétisé par une série de réactions chimiques qui modifient l'acide eicosapentaénoïque. La modification structurale implique la minimisation de l'estérification pour limiter l'activation des acides gras et leur incorporation dans les lipides complexes . Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et non divulguées au public.
Méthodes de production industrielle
La production industrielle de l'this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir la pureté et l'efficacité du composé. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
L'icosabutate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de dérivés réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogènes. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, chacun ayant des propriétés chimiques uniques et des applications thérapeutiques potentielles .
Applications de recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les effets des modifications structurelles sur les dérivés d'acides gras.
Biologie : Il est utilisé pour étudier le rôle du récepteur 4 des acides gras libres dans la fonction hépatique et l'inflammation.
Médecine : Il est étudié comme traitement potentiel de la stéatohépatite non alcoolique, des troubles lipidiques et d'autres maladies métaboliques.
Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques .
Mécanisme d'action
L'this compound exerce ses effets en ciblant le récepteur 4 des acides gras libres, qui est fortement exprimé dans les cellules hépatiques appelées cellules de Kupffer. L'activation de ce récepteur conduit à de puissantes activités anti-inflammatoires et antifibrotiques. De plus, l'this compound influence d'autres voies, telles que le récepteur alpha du peroxysome proliférateur activé et la cascade de l'acide arachidonique, contribuant davantage à ses effets thérapeutiques .
Applications De Recherche Scientifique
Icosabutate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on fatty acid derivatives.
Biology: It is used to investigate the role of free fatty acid receptor 4 in liver function and inflammation.
Medicine: It is being studied as a potential treatment for non-alcoholic steatohepatitis, lipid disorders, and other metabolic diseases.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide eicosapentaénoïque : Un acide gras oméga-3 naturel aux propriétés anti-inflammatoires.
Acide docosahexaénoïque : Un autre acide gras oméga-3 aux effets anti-inflammatoires similaires.
Elafibranor : Un agoniste double du récepteur alpha et delta du peroxysome proliférateur activé utilisé dans le traitement de la stéatohépatite non alcoolique.
Acide obéticholique : Un agoniste du récepteur X des fARN utilisés dans le traitement de la cholangite biliaire primitive et de la stéatohépatite non alcoolique
Unicité de l'icosabutate
L'this compound est unique en raison de sa modification structurelle, qui minimise l'estérification et limite l'activation des acides gras et leur incorporation dans les lipides complexes. Cette modification améliore ses effets ciblés sur le foie et réduit le risque de péroxydation, ce qui en fait un agent thérapeutique plus efficace que ses homologues naturels .
Propriétés
IUPAC Name |
2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDRFFBBLZBT-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253909-57-7 | |
| Record name | Icosabutate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosabutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSABUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










